molecular formula C10H15NS B2556085 5-methyl-2-(thiophen-2-yl)piperidine CAS No. 2168435-13-8

5-methyl-2-(thiophen-2-yl)piperidine

Cat. No.: B2556085
CAS No.: 2168435-13-8
M. Wt: 181.3
InChI Key: SEJUNPUQJPZFEN-UHFFFAOYSA-N
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Description

5-methyl-2-(thiophen-2-yl)piperidine is a heterocyclic organic compound with the molecular formula C10H15NS. It features a piperidine ring substituted with a methyl group at the 5-position and a thiophene ring at the 2-position.

Scientific Research Applications

5-methyl-2-(thiophen-2-yl)piperidine has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2-(thiophen-2-yl)piperidine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-thiophenecarboxaldehyde with 5-methylpiperidine under acidic conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-methyl-2-(thiophen-2-yl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the piperidine ring can produce various substituted piperidines .

Mechanism of Action

The mechanism of action of 5-methyl-2-(thiophen-2-yl)piperidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds or ionic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-2-(thiophen-2-yl)piperidine is unique due to the presence of both a thiophene ring and a piperidine ring with a methyl substitution. This combination imparts specific electronic and steric properties that can influence its reactivity and interactions with biological targets .

Properties

IUPAC Name

5-methyl-2-thiophen-2-ylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NS/c1-8-4-5-9(11-7-8)10-3-2-6-12-10/h2-3,6,8-9,11H,4-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEJUNPUQJPZFEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(NC1)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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